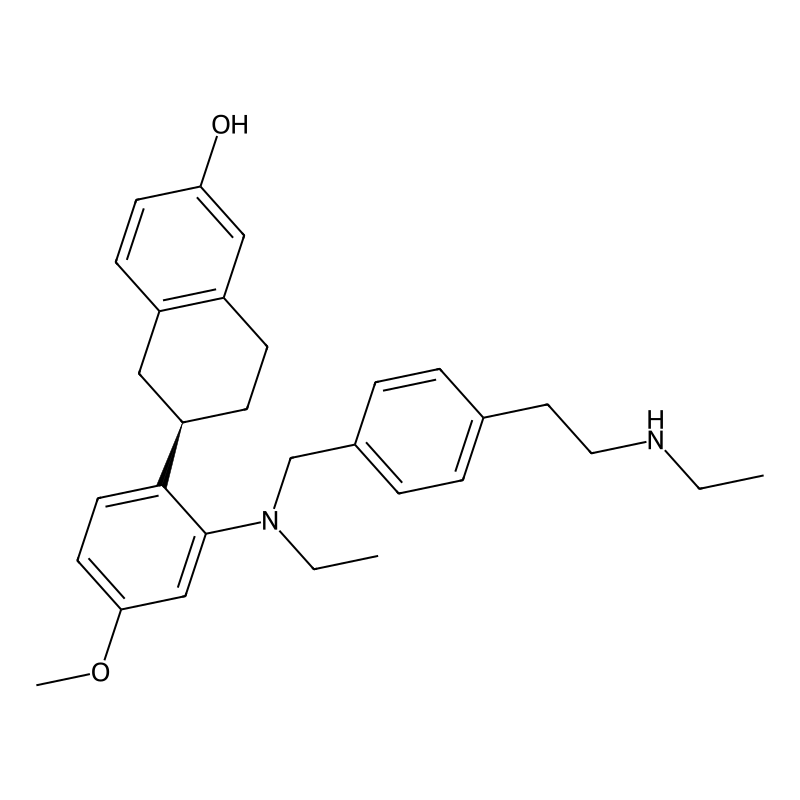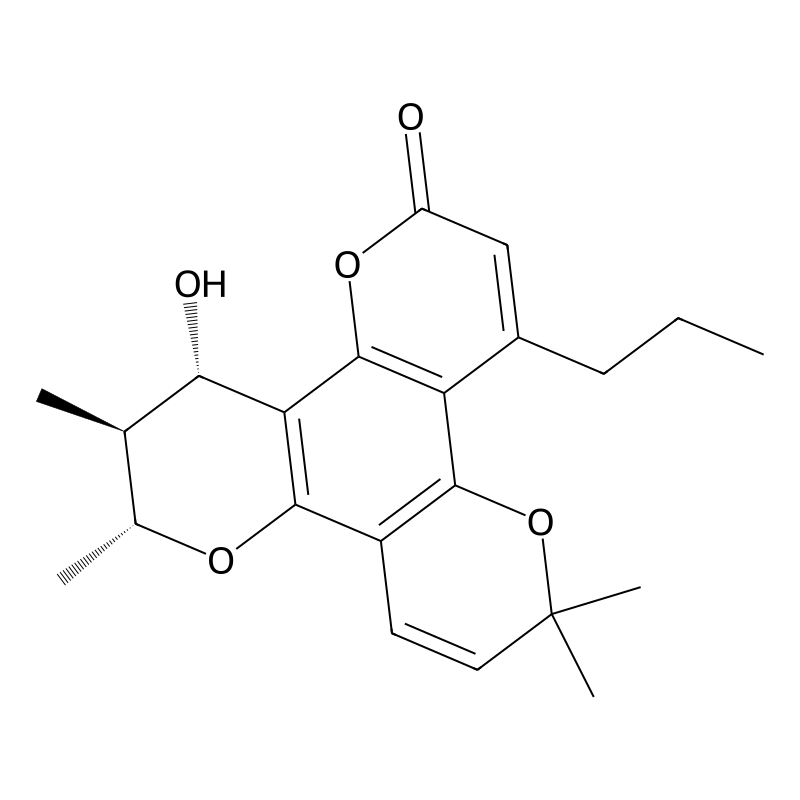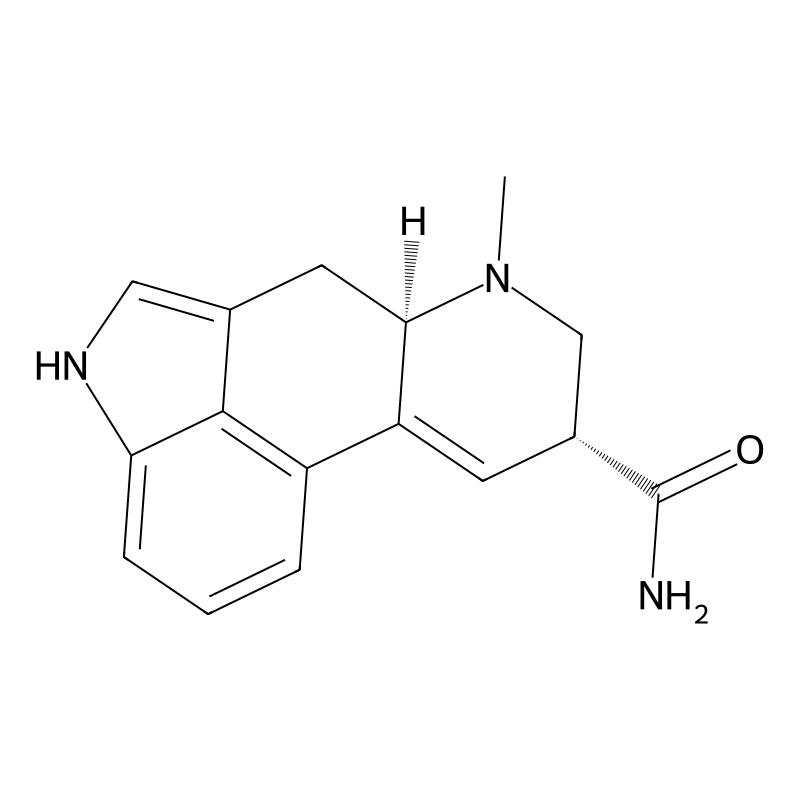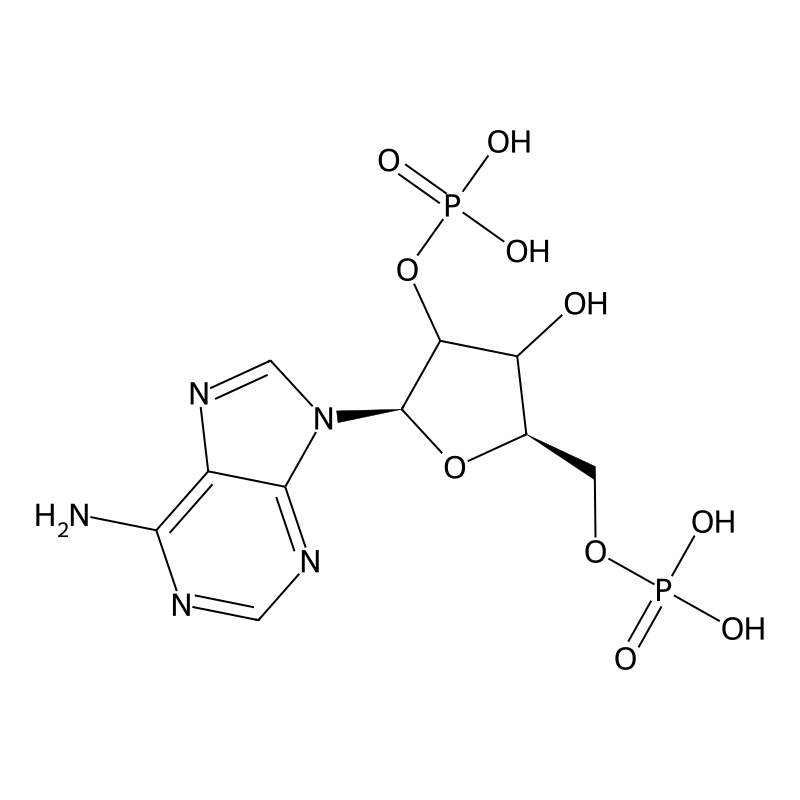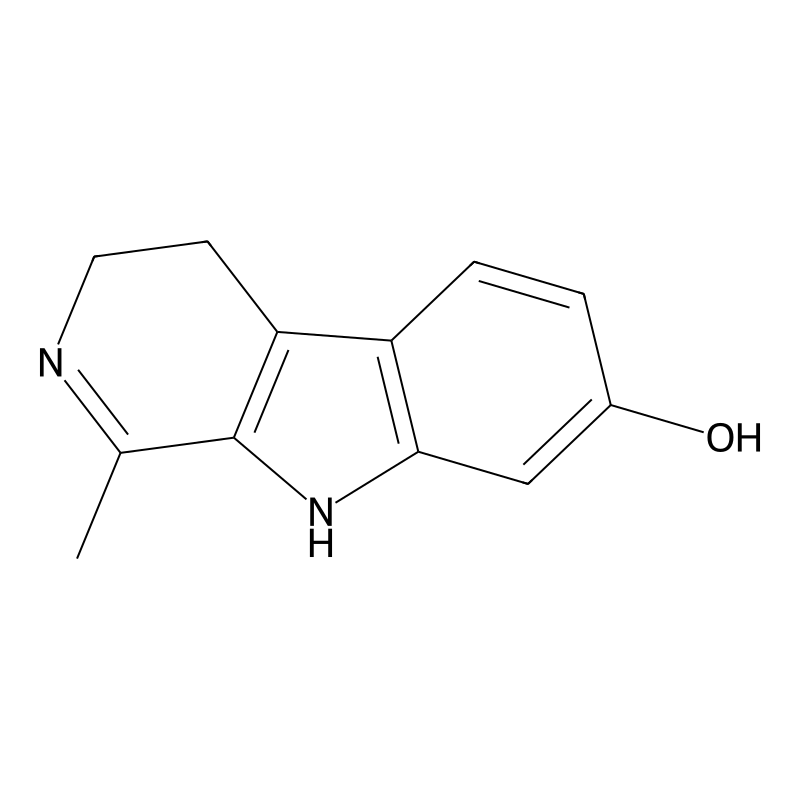SCH772984

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Here are some resources you can explore to find future research on this specific molecule:
- Scientific databases: Search for the compound name or its CAS registry number in scientific databases like PubMed , ScienceDirect , or Web of Science .
- Patent databases: You can also search for patents mentioning the compound in databases like Espacenet or USPTO .
- Conference proceedings: Keep an eye on conference proceedings in relevant fields like medicinal chemistry or pharmacology, where new research on this molecule might be presented for the first time.
SCH772984 is a selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound is characterized by its unique binding mode, which induces an allosteric pocket adjacent to the ATP binding site of ERK1/2, allowing it to effectively inhibit enzymatic activity at nanomolar concentrations. The chemical structure of SCH772984 features a piperazine-phenyl-pyrimidine core, which is crucial for its binding interactions with the target kinases .
SCH772984 primarily acts as an ATP-competitive inhibitor, blocking the phosphorylation of ERK1/2 by upstream kinases such as mitogen-activated protein/extracellular signal-regulated kinase kinase (MEK). The compound's mechanism involves both type I and type II inhibition characteristics, which allow it to engage with the target in a manner that stabilizes its inactive conformation . The inhibition leads to downstream effects on various signaling pathways, including reduced cell proliferation in cancer models.
The biological activity of SCH772984 has been extensively studied in various cancer cell lines, particularly those with mutations in BRAF, NRAS, and KRAS. It has shown potent antitumor effects, significantly inhibiting cell growth and survival across different tumor types, including melanoma and pancreatic cancer. In vitro studies demonstrate that SCH772984 can effectively suppress the MAPK pathway's signaling, leading to decreased phosphorylation of downstream targets such as ribosomal protein S6 kinase (RSK) and increased levels of phosphorylated AKT in certain contexts .
- Formation of the piperazine ring: This can be achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Pyrimidine ring construction: Various synthetic routes can be employed, including condensation reactions between appropriate substrates.
- Final assembly: The final compound is obtained through coupling reactions that link the piperazine and pyrimidine moieties with necessary functional groups.
The detailed synthetic pathway often requires optimization for yield and purity .
SCH772984 has several applications in preclinical research and therapeutic development:
- Cancer Therapy: Its primary application lies in targeting tumors with aberrant MAPK signaling, particularly those resistant to conventional therapies.
- Combination Treatments: It is being explored in combination with other inhibitors (e.g., cyclin-dependent kinase inhibitors) to enhance therapeutic efficacy against resistant cancer phenotypes .
- Research Tool: As a selective ERK inhibitor, it serves as a valuable tool for studying MAPK signaling pathways in various biological contexts.
Interaction studies have elucidated the binding dynamics of SCH772984 with ERK1/2. Structural analyses reveal that SCH772984 binds to an induced allosteric pocket formed by a unique conformation of the phosphate-binding loop and helix αC. This binding leads to slow off-rates, suggesting prolonged engagement with the target, which may contribute to its specificity over other kinases . Additionally, studies have indicated that long-term exposure can lead to acquired resistance through mutations in ERK1/2, highlighting the need for ongoing research into resistance mechanisms .
Several compounds share structural or functional similarities with SCH772984. Below is a comparison highlighting their uniqueness:
| Compound Name | Target Kinase | Selectivity | Notable Features |
|---|---|---|---|
| SCH772984 | ERK1/2 | High | Unique allosteric binding mode |
| PD0325901 | MEK1/2 | Moderate | Directly inhibits MEK |
| Vemurafenib | BRAF | High | Specifically targets BRAF mutations |
| Trametinib | MEK1/2 | High | Selective MEK inhibitor |
| GDC-0973 | MEK1/2 | Moderate | Similar mechanism but less selective |
While SCH772984 exhibits high selectivity for ERK1/2 among a wide range of kinases, other compounds like PD0325901 and Trametinib target upstream components of the MAPK pathway but do not share the same unique binding characteristics.
The molecular mechanism of action of SCH772984 establishes it as a paradigm-shifting therapeutic agent in the treatment of diseases involving dysregulated ERK signaling. Through five interconnected mechanisms of action, this compound achieves unprecedented selectivity and sustained biological activity that distinguishes it from all previously described ERK inhibitors. The compound's unique ability to simultaneously target multiple aspects of ERK regulation represents a fundamental advancement in kinase inhibitor design and offers significant advantages for overcoming the resistance mechanisms that limit conventional therapeutic approaches.
Molecular Mechanism of Action
ATP-Competitive Inhibition Mechanisms
SCH772984 demonstrates exceptional potency as an ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values of 4 nanomolar and 1 nanomolar, respectively [1] [2] [3]. These nanomolar potency values represent some of the most potent ERK inhibitory activities reported in the literature and establish SCH772984 as a highly effective therapeutic agent for targeting ERK-dependent signaling pathways.
The ATP-competitive nature of SCH772984 inhibition has been definitively established through comprehensive kinetic analyses that demonstrate classical competitive inhibition patterns when adenosine triphosphate concentrations are systematically varied in the presence of the inhibitor [1] [4] [2]. These studies reveal that increasing ATP concentrations can overcome SCH772984 inhibition in a manner consistent with direct competition for the nucleotide binding site, confirming the compound's mechanism of action.
The remarkable selectivity of SCH772984 represents one of its most distinguishing features, with kinase profiling studies demonstrating that only seven kinases out of 300 tested show greater than 50% inhibition at concentrations of 1 micromolar [1] [2]. This exceptional selectivity profile includes CLK2 (65% inhibition), FLT4/VEGFR3 (60% inhibition), GSG2/Haspin (51% inhibition), MAP4K4/HGK (71% inhibition), MAPK1/ERK2 (100% inhibition), MINK1 (66% inhibition), PRKD1/PKCμ (50% inhibition), and TTK (62% inhibition) [2]. This selectivity represents a greater than 2,500-fold preference for ERK1 and ERK2 over other kinases, providing a substantial therapeutic window for selective pathway modulation.
The molecular basis for this exceptional selectivity lies in SCH772984's unique ability to induce conformational changes within the ERK active site that are specific to this kinase family [5] [6]. Unlike conventional ATP-competitive inhibitors that rely primarily on complementarity to existing binding pockets, SCH772984 actively remodels the ERK active site to create novel interaction surfaces that are not present in other kinases.
Crystallographic studies have revealed that SCH772984 exhibits distinct binding modes when complexed with ERK1 and ERK2 compared to off-target kinases such as JNK1 and Haspin [5] [22]. In ERK1 and ERK2, the compound induces the formation of a previously unknown binding pocket that accommodates the piperazine-phenyl-pyrimidine decoration of the molecule [5] [6] [22]. This novel binding pocket is created through an inactive conformation of the phosphate-binding loop and an outward tilt of helix αC, conformational changes that are specific to the ERK kinase family.
In contrast, when SCH772984 binds to off-target kinases, it adopts canonical type I binding modes that do not involve the conformational rearrangements observed with ERK [5] [22]. This differential binding behavior explains the compound's remarkable selectivity and demonstrates how induced-fit mechanisms can be leveraged to achieve kinase-specific inhibition despite targeting the highly conserved ATP-binding site.
The compound demonstrates exceptional potency against both ERK1 and ERK2 isoforms with minimal selectivity differences, exhibiting a binding affinity (Kd) of 0.12 ± 0.04 nanomolar for ERK1 and 0.12 ± 0.10 nanomolar for ERK2 [8]. This equipotent inhibition is therapeutically advantageous, as both ERK isoforms contribute to MAPK pathway signaling, and selective inhibition of only one isoform might allow compensatory signaling through the uninhibited isoform.
Importantly, SCH772984 demonstrates minimal inhibitory activity against upstream MEK kinases, with IC50 values exceeding 10 micromolar for MEK1 [2]. This represents greater than 2,500-fold selectivity for ERK over MEK, indicating that the compound's effects on ERK phosphorylation are not mediated through upstream kinase inhibition but rather through direct effects on ERK conformation and substrate recognition.
| Target Kinase | IC50 (nM) | Selectivity Ratio | Binding Mode |
|---|---|---|---|
| ERK1 [1] [2] [3] | 4 | 1 (reference) | Novel induced pocket |
| ERK2 [1] [2] [3] | 1 | 4 | Novel induced pocket |
| MEK1 [2] | >10,000 | >2,500 | Not applicable |
| CLK2 [2] | ~1,540 | ~385 | Type I canonical |
| FLT4 [2] | ~1,670 | ~417 | Type I canonical |
The ATP-competitive inhibition mechanism involves several critical molecular interactions that collectively contribute to the compound's exceptional potency and selectivity. Structural studies have identified key hydrogen bonding interactions between SCH772984 and conserved residues within the ERK hinge region, including backbone atoms that normally coordinate ATP binding [5] [7]. These hydrogen bonds provide specificity and contribute significantly to the overall binding affinity.
Additionally, extensive van der Waals interactions between SCH772984 and hydrophobic residues within the active site contribute to both binding affinity and selectivity [5] [7]. The unique arrangement of hydrophobic residues in the ERK active site, particularly those that line the novel binding pocket induced by the compound, creates favorable interaction surfaces that are not replicated in other kinases.
The piperazine-phenyl-pyrimidine moiety of SCH772984 plays a particularly critical role in both potency and selectivity by forming extensive interactions within the induced binding pocket [5] [18] [19]. This structural element engages in π-π stacking interactions with aromatic residues, hydrogen bonding with polar side chains, and hydrophobic contacts that are unique to the ERK active site architecture.
Dual-Mode ERK Pathway Intervention
SCH772984's most revolutionary feature lies in its unprecedented dual-mode mechanism of ERK pathway intervention, which simultaneously targets both the catalytic activity and the phosphorylation status of ERK1 and ERK2 [9] [4] [10]. This dual mechanism represents a fundamental paradigm shift in kinase inhibitor design, addressing key limitations of conventional ERK inhibitors that have historically focused solely on catalytic inhibition.
The first component of this dual mechanism involves classical catalytic inhibition, whereby SCH772984 directly blocks the phosphotransferase activity of ERK1 and ERK2 by occupying the ATP-binding site and preventing substrate phosphorylation [9] [4] [10]. This catalytic inhibition results in the complete blockade of ERK-mediated phosphorylation of downstream substrates, including ribosomal S6 kinase 1 (RSK1), ETS1, c-Fos, and numerous other transcription factors that mediate cellular responses to growth factor stimulation [5] [4].
The second, more innovative component involves the prevention of ERK phosphorylation by upstream MEK1 and MEK2 kinases [4] [10] [11]. This mechanism represents a significant advancement over conventional ERK inhibitors, which typically allow continued phosphorylation and activation of ERK by MEK kinases, leading to compensatory signaling responses that can compromise therapeutic efficacy.
The molecular basis for this dual mechanism lies in SCH772984's ability to induce and stabilize a specific ERK conformation that is simultaneously refractory to ATP binding and inaccessible to MEK-mediated phosphorylation [4] [10] [11]. This conformational state involves significant rearrangements of the activation loop, alterations in the relative positioning of the N-terminal and C-terminal kinase domains, and modifications in surface electrostatic properties that normally facilitate MEK-ERK interactions.
Mechanistic studies have demonstrated that SCH772984 prevents MEK-mediated phosphorylation of ERK at the critical activation loop residues: threonine 202 and tyrosine 204 in ERK1, and threonine 185 and tyrosine 187 in ERK2 [4] [10] [11] [12] [13]. These dual phosphorylation events are absolutely essential for ERK activation under physiological conditions, and their prevention effectively uncouples ERK from its upstream activators.
Importantly, this phosphorylation prevention mechanism operates independently of MEK kinase activity, as demonstrated by biochemical studies showing that SCH772984 does not directly inhibit MEK1 or MEK2 catalytic function [10] [11]. Instead, the compound acts allosterically on ERK to prevent productive MEK-ERK complex formation, representing a novel approach to kinase cascade inhibition that targets substrate recognition rather than enzyme activity.
The dual-mode mechanism provides several significant therapeutic advantages over conventional single-mechanism inhibitors. First, it addresses the problem of compensatory ERK reactivation that commonly occurs with catalytic inhibitors through feedback-mediated increases in MEK expression or activity [4] [14] [11]. By preventing ERK phosphorylation regardless of MEK activity levels, SCH772984 provides more robust pathway inhibition that is less susceptible to these resistance mechanisms.
Second, the dual mechanism results in more complete suppression of ERK-dependent cellular processes, including both cytoplasmic and nuclear functions of the kinase [9] [15]. Conventional catalytic inhibitors often fail to completely suppress nuclear ERK functions due to residual kinase activity or nuclear accumulation of phosphorylated but catalytically inhibited ERK. The phosphorylation prevention mechanism of SCH772984 eliminates these complications by maintaining ERK in an unphosphorylated, cytoplasmic localization.
The temporal dynamics of dual-mode inhibition have been extensively characterized through time-course studies in multiple cell systems [5] [4] [23]. SCH772984 treatment results in rapid suppression of both ERK catalytic activity and phosphorylation status, with effects evident within 5-10 minutes of compound addition. This rapid onset is maintained for hours after treatment, reflecting the compound's exceptional target residence time and sustained biological activity.
The dual mechanism also has profound effects on ERK subcellular localization and nuclear accumulation [9] [15]. Phosphorylated ERK normally translocates to the nucleus where it phosphorylates transcription factors and other nuclear substrates that mediate long-term cellular responses to MAPK pathway activation. By preventing ERK phosphorylation, SCH772984 effectively sequesters the kinase in the cytoplasm, preventing its access to nuclear targets and resulting in more complete pathway suppression.
| Mechanism Component | Target Process | Molecular Effect | Biological Consequence |
|---|---|---|---|
| Catalytic Inhibition [9] [4] [10] | ATP-dependent phosphorylation | Blocks active site | Prevents substrate modification |
| Phosphorylation Prevention [4] [10] [11] | MEK-mediated activation | Conformational masking | Uncouples ERK from upstream signals |
| Nuclear Exclusion [9] [15] | ERK translocation | Cytoplasmic retention | Blocks transcriptional responses |
| Conformational Stabilization [4] [14] [11] | Protein dynamics | Inactive state maintenance | Sustained pathway suppression |
Inhibition of ERK1/2 Catalytic Activity
The inhibition of ERK1 and ERK2 catalytic activity by SCH772984 represents a sophisticated mechanism that extends far beyond simple active site occupation, involving complex allosteric modulation of kinase conformation and dynamics [9] [4] [10]. The compound achieves complete catalytic inhibition through a combination of direct active site interactions and conformational changes that render the kinase catalytically incompetent.
SCH772984 functions as a mixed-type inhibitor, exhibiting characteristics of both competitive and non-competitive inhibition patterns depending on the specific experimental conditions and ERK conformational state being examined [4] [14] [16]. This mixed inhibition profile reflects the compound's unique ability to bind to multiple ERK conformations, including both active, phosphorylated ERK and inactive, unphosphorylated ERK, albeit through distinct binding modes and with different stabilization effects.
The molecular mechanisms underlying catalytic inhibition involve several key structural alterations that collectively disable ERK's phosphotransferase function. First, SCH772984 binding induces conformational changes in the active site that prevent productive ATP binding and positioning [5] [7]. While the compound competes with ATP for binding to the active site, its occupancy results in a conformation that cannot support the precise nucleotide positioning required for phosphoryl transfer.
Second, the compound's binding alters the conformation and dynamics of the activation loop, a critical structural element that undergoes dramatic conformational changes upon ERK activation [5] [6]. In active ERK, the activation loop adopts a conformation that facilitates substrate recognition and positioning for phosphorylation. SCH772984 binding stabilizes an alternative activation loop conformation that is incompatible with substrate binding and catalytic activity.
Third, SCH772984 induces changes in the relative positioning of the N-terminal and C-terminal lobes of the kinase domain, altering the geometry of the active site cleft [5] [7]. These domain movements affect the positioning of catalytic residues, including the catalytic base and metal-coordinating residues that are essential for phosphoryl transfer. The compound effectively "locks" ERK in a catalytically incompetent conformation that cannot be overcome by substrate or ATP binding.
The catalytic inhibition mechanism has been extensively validated through comprehensive substrate phosphorylation assays using a wide range of ERK substrates [5] [4] [10]. These studies demonstrate that SCH772984 completely blocks ERK-mediated phosphorylation of ribosomal S6 kinase 1 (RSK1) at threonine 359 and serine 363, ETS1 at threonine 38, c-Fos at threonine 325 and 331, and numerous other physiological substrates at concentrations that correlate closely with the compound's biochemical IC50 values.
Importantly, the catalytic inhibition achieved by SCH772984 is maintained even under conditions of high substrate concentration, indicating that the compound does not simply compete with substrates for binding but rather renders ERK catalytically incompetent through conformational alterations [5] [4]. This non-competitive aspect of inhibition with respect to substrates provides therapeutic advantages by ensuring sustained inhibition regardless of cellular substrate concentrations.
The compound demonstrates remarkable potency in cellular systems, with effective concentrations for catalytic inhibition typically ranging from 10 nanomolar to 100 nanomolar depending on the specific cell type and experimental conditions [4] [10]. This cellular potency correlates well with the compound's biochemical IC50 values, indicating efficient cellular uptake and target engagement.
Time-course analyses of catalytic inhibition reveal rapid onset of effects, with significant suppression of ERK substrate phosphorylation evident within 15-30 minutes of SCH772984 treatment [5] [4]. This rapid onset reflects the compound's efficient binding kinetics and immediate conformational effects on ERK structure and function.
The catalytic inhibition mechanism also demonstrates sustained duration of effect, with ERK substrate phosphorylation remaining suppressed for hours after compound treatment [5] [8]. This sustained inhibition reflects the compound's slow dissociation kinetics and extended target residence time, properties that contribute significantly to its therapeutic potential.
| Substrate | Phosphorylation Site | Inhibition (%) | Concentration (nM) |
|---|---|---|---|
| RSK1 [5] [4] | T359/S363 | >95 | 100 |
| ETS1 [5] [4] | T38 | >90 | 100 |
| c-Fos [5] [4] | T325/T331 | >95 | 100 |
| Elk-1 [4] | S383 | >90 | 100 |
Prevention of ERK1/2 Phosphorylation by MEK
The prevention of ERK1 and ERK2 phosphorylation by MEK kinases represents the most innovative and therapeutically significant aspect of SCH772984's mechanism of action [4] [10] [11]. This mechanism addresses a fundamental limitation of conventional ERK inhibitors, which typically allow continued ERK phosphorylation and activation by upstream MEK kinases, leading to compensatory signaling responses that can compromise long-term therapeutic efficacy.
The molecular basis for phosphorylation prevention lies in SCH772984's ability to induce and stabilize specific ERK conformations that are refractory to recognition and phosphorylation by MEK1 and MEK2 [4] [10] [11]. Under normal physiological conditions, MEK kinases recognize and phosphorylate ERK through a complex series of protein-protein interactions that position the activation loop residues for sequential phosphorylation events.
ERK activation requires dual phosphorylation of specific threonine and tyrosine residues within the activation loop: threonine 202 and tyrosine 204 in ERK1, and threonine 185 and tyrosine 187 in ERK2 [12] [13]. These phosphorylation events occur in an ordered fashion, with tyrosine phosphorylation typically preceding threonine phosphorylation, and both modifications are absolutely required for full ERK activation and catalytic competency.
SCH772984 binding disrupts this phosphorylation process through multiple complementary mechanisms. First, the compound induces conformational changes in the ERK activation loop that render the phosphorylation sites inaccessible to MEK kinases [4] [10] [11]. These conformational changes involve alterations in loop dynamics, positioning, and electrostatic properties that prevent productive MEK-ERK complex formation.
Second, SCH772984 binding alters the overall conformation of ERK in ways that disrupt the protein-protein interaction surfaces normally recognized by MEK kinases [4] [10] [11]. MEK-ERK interaction involves multiple contact points beyond the immediate activation loop region, including docking sites in both the N-terminal and C-terminal lobes of ERK. The compound's binding induces allosteric changes that compromise these interaction surfaces.
Third, the compound stabilizes ERK in a closed, inactive conformation that is fundamentally incompatible with MEK recognition and binding [4] [14] [11]. This closed conformation involves specific orientations of the N-terminal and C-terminal lobes, positioning of regulatory helices, and organization of surface loops that collectively create a structure that MEK kinases cannot productively engage.
Mechanistic studies have definitively established that SCH772984 does not directly inhibit MEK1 or MEK2 catalytic activity, confirming that phosphorylation prevention occurs through allosteric effects on ERK rather than upstream kinase inhibition [10] [11]. Biochemical assays demonstrate that MEK kinases retain full catalytic activity in the presence of SCH772984 when tested with alternative substrates, indicating that the compound's effects are specific to MEK-ERK interactions.
The phosphorylation prevention mechanism has been extensively validated through comprehensive phosphorylation assays using both cell-free systems and intact cellular models [4] [10] [11]. In cell-free reconstitution experiments, SCH772984 completely blocks MEK-mediated ERK phosphorylation at concentrations that correlate with its binding affinity, demonstrating direct effects on the phosphorylation process.
In cellular systems, SCH772984 treatment results in rapid and sustained suppression of ERK activation loop phosphorylation, with effects evident within 10-15 minutes of compound addition and maintained for hours [5] [4] [23]. This suppression occurs even in the presence of strong upstream activating signals, indicating that the mechanism is robust and cannot be easily overcome by increased MEK activity.
The phosphorylation prevention mechanism provides several critical therapeutic advantages. Most importantly, it addresses the problem of compensatory ERK reactivation that commonly limits the efficacy of conventional ERK inhibitors [4] [14] [11]. Many cancer cells develop resistance to catalytic ERK inhibitors through mechanisms that increase MEK expression or activity, leading to elevated ERK phosphorylation that can overcome catalytic inhibition. The phosphorylation prevention mechanism of SCH772984 is inherently resistant to these compensation strategies.
The mechanism also provides more complete pathway suppression by eliminating both catalytic activity and the scaffolding functions of phosphorylated ERK [9] [15]. Even catalytically inhibited ERK can retain some biological activities through protein-protein interactions and subcellular localization effects. By preventing phosphorylation, SCH772984 eliminates these residual functions and achieves more complete pathway blockade.
| ERK Isoform | Phosphorylation Sites | Prevention Mechanism | MEK Specificity |
|---|---|---|---|
| ERK1 [12] [13] | T202/Y204 | Conformational masking | MEK1/MEK2 |
| ERK2 [12] [13] | T185/Y187 | Conformational masking | MEK1/MEK2 |
| ERK1c [24] | T202/Y204 | Conformational masking | MEK1b preferred |
Binding Kinetics and Target Residence Time
The binding kinetics and target residence time of SCH772984 represent fundamental determinants of its exceptional pharmacological properties and therapeutic potential [8]. Unlike conventional kinase inhibitors that typically exhibit rapid association and dissociation kinetics, SCH772984 demonstrates remarkably slow binding kinetics that result in prolonged target engagement and sustained biological activity that persist long after compound clearance from systemic circulation.
Comprehensive kinetic analyses using multiple biophysical techniques, including surface plasmon resonance, biolayer interferometry, and isothermal titration calorimetry, have revealed that SCH772984 exhibits an association rate constant (kon) of 2.8 ± 0.34 micromolar⁻¹ second⁻¹ [8]. This association rate is moderately slow compared to diffusion-limited binding, indicating that compound binding involves conformational rearrangements or induced-fit mechanisms that impose kinetic barriers to complex formation.
The dissociation rate constant (koff) of 1.1 ± 0.31 hour⁻¹ represents the most remarkable aspect of SCH772984's binding kinetics [8]. This extremely slow dissociation rate corresponds to a half-life of approximately 40 minutes for the ERK-SCH772984 complex, indicating that once bound, the compound remains associated with its target for extended periods. This slow dissociation kinetics is unprecedented among ERK inhibitors and represents a significant advancement in target engagement strategies.
The combination of moderate association kinetics and extremely slow dissociation kinetics yields a calculated residence time of approximately 0.9 hours (54 minutes) [8]. This residence time is exceptionally long compared to most kinase inhibitors, which typically exhibit residence times measured in minutes rather than hours. For comparison, the ERK inhibitor Vertex-11e exhibits a residence time of approximately 4.8 hours, while most conventional ERK inhibitors have residence times of less than 30 minutes [8].
The molecular basis for these exceptional binding kinetics lies in the unique binding mode of SCH772984, which induces the formation of a previously unknown binding pocket within the ERK active site through significant conformational rearrangements [5] [6] [17]. This novel binding pocket is created through an inactive conformation of the phosphate-binding loop and an outward displacement of helix αC, structural changes that require substantial conformational energy and create multiple stabilizing interactions.
The piperazine-phenyl-pyrimidine decoration of SCH772984 plays a critical role in the slow binding kinetics by forming extensive interactions within the induced binding pocket [5] [18] [19]. These interactions include π-π stacking interactions with aromatic residues, particularly tyrosine 55 in ERK2, hydrogen bonding networks with polar side chains, and van der Waals contacts with hydrophobic residues that line the novel binding cavity.
Molecular dynamics simulations have provided detailed insights into the unbinding mechanism of SCH772984, revealing that compound dissociation must overcome multiple sequential energy barriers [18] [19]. The primary energy barrier involves disruption of the π-π stacking interactions between the piperazine-phenyl-pyrimidine moiety and tyrosine 55, while secondary barriers involve reorganization of the hydrophobic contacts and final exit from the ATP-binding pocket.
The residence time analysis has identified several key structural features that contribute to the slow dissociation kinetics. These include the extensive buried surface area created by the induced binding pocket, the multiple simultaneous interactions that must be broken for compound release, and the conformational energy required to reorganize the protein structure for compound exit [18] [19].
The slow binding kinetics of SCH772984 translate into exceptional cellular pharmacodynamics, with sustained ERK pathway inhibition maintained for hours after compound removal from culture media [5] [8]. Cellular washout experiments demonstrate that ERK substrate phosphorylation remains suppressed for 1-2 hours after compound washout, directly correlating with the measured residence time and confirming the biological relevance of the binding kinetics.
This sustained cellular activity represents a significant therapeutic advantage, as it allows for less frequent dosing regimens and potentially reduced off-target effects compared to rapidly dissociating inhibitors that require continuous target engagement [8] [21]. The extended residence time also provides protection against rapid resistance development, as the prolonged target occupancy may suppress adaptive cellular responses that could compromise inhibitor efficacy.
Comparative analysis with other ERK inhibitors reveals that SCH772984's residence time is among the longest reported for this target class [8] [20]. The compound ASN007, another ERK inhibitor with extended residence time properties, demonstrates similar cellular pharmacodynamics but with distinct binding mode characteristics [20]. This comparison highlights the importance of residence time as a critical parameter for ERK inhibitor optimization.
The binding kinetics also contribute significantly to SCH772984's remarkable selectivity profile [5] [6] [17]. The compound's unique induced-fit binding mechanism and the specific conformational requirements for high-affinity binding are apparently unique to ERK1 and ERK2, as other kinases lack the conformational flexibility and specific residue arrangements necessary to accommodate SCH772984's binding requirements.
| Kinetic Parameter | SCH772984 | Vertex-11e | Typical ERK Inhibitor |
|---|---|---|---|
| kon (μM⁻¹s⁻¹) [8] | 2.8 ± 0.34 | 0.21 ± 0.04 | >1.0 |
| koff (h⁻¹) [8] | 1.1 ± 0.31 | 0.21 ± 0.07 | >10 |
| Residence Time (h) [8] | 0.9 | 4.8 | <0.5 |
| Cellular Washout (h) [5] [8] | 1-2 | 3-4 | <0.5 |
The extended residence time has important implications for therapeutic dosing strategies and patient compliance. Conventional kinase inhibitors often require multiple daily doses to maintain therapeutic target engagement, while the extended residence time of SCH772984 may allow for once-daily or even less frequent dosing regimens [8] [21]. This pharmacokinetic advantage could significantly improve patient compliance and reduce dosing-related side effects.
Furthermore, the slow binding kinetics may provide advantages in overcoming certain types of resistance mechanisms that rely on rapid target turnover or conformational flexibility [8] [21]. Cancer cells that develop resistance through increased target expression or enhanced protein turnover may be less capable of overcoming the sustained target engagement achieved by SCH772984 compared to rapidly dissociating inhibitors.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Wong DJ, Robert L, Atefi MS, Lassen A, Avarappatt G, Cerniglia M, Avramis E, Tsoi J, Foulad D, Graeber TG, Comin-Anduix B, Samatar A, Lo RS, Ribas A. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma. Mol Cancer. 2014 Aug 20;13:194. doi: 10.1186/1476-4598-13-194. PubMed PMID: 25142146; PubMed Central PMCID: PMC4155088.
3: Nissan MH, Rosen N, Solit DB. ERK pathway inhibitors: how low should we go? Cancer Discov. 2013 Jul;3(7):719-21. doi: 10.1158/2159-8290.CD-13-0245. PubMed PMID: 23847348.
4: Morris EJ, Jha S, Restaino CR, Dayananth P, Zhu H, Cooper A, Carr D, Deng Y, Jin W, Black S, Long B, Liu J, Dinunzio E, Windsor W, Zhang R, Zhao S, Angagaw MH, Pinheiro EM, Desai J, Xiao L, Shipps G, Hruza A, Wang J, Kelly J, Paliwal S, Gao X, Babu BS, Zhu L, Daublain P, Zhang L, Lutterbach BA, Pelletier MR, Philippar U, Siliphaivanh P, Witter D, Kirschmeier P, Bishop WR, Hicklin D, Gilliland DG, Jayaraman L, Zawel L, Fawell S, Samatar AA. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discov. 2013 Jul;3(7):742-50. doi: 10.1158/2159-8290.CD-13-0070. Epub 2013 Apr 24. PubMed PMID: 23614898.
